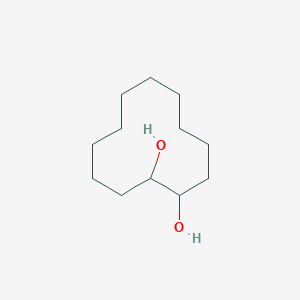
5,6-Diphenylmorpholin-2-one
Übersicht
Beschreibung
5,6-Diphenylmorpholin-2-one is a compound with the molecular weight of 253.3 . It appears as a white to light-yellow powder or crystals .
Synthesis Analysis
The synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one involves the reaction of (+)- or (-)-2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection, and p-TsOH-mediated ring-closure .Molecular Structure Analysis
The molecular formula of 5,6-Diphenylmorpholin-2-one is C16H15NO2 .Chemical Reactions Analysis
5,6-Diphenylmorpholin-2-one can be used as synthons for the asymmetric synthesis of N-protected α-amino acids . The morpholinone-based chiral templates provide a range of chemical reactivity for C-C bond-forming processes .Physical And Chemical Properties Analysis
5,6-Diphenylmorpholin-2-one has a boiling point of 444°C at 760 mmHg . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemistry
Application Summary
5,6-Diphenylmorpholin-2-one is utilized in the field of chemistry as a synthon for the asymmetric synthesis of N-protected α-amino acids . These compounds are pivotal in the production of various peptides and pharmaceuticals.
Methods of Application
The compound is synthesized through the reaction of (+)- or (-)-2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection and p-TsOH-mediated ring-closure . This process results in optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one, which are stable and can be stored for extended periods.
Results and Outcomes
The synthesized lactones serve as stable intermediates for further chemical reactions, enabling the creation of a wide range of asymmetrically synthesized amino acids.
Medicine
Application Summary
In medicine, 5,6-Diphenylmorpholin-2-one is used for the preparation of research quantities of unusual or rare amino acid derivatives, which are essential for drug development and biochemical studies .
Methods of Application
The compound acts as a chiral auxiliary in the synthesis of optically enriched amino acid derivatives. It can react as an enolate, electrophile, radical, 1,3-dipole, or be converted to and used as the α-phosphonate .
Results and Outcomes
The use of this compound allows for the predictable and selective synthesis of amino acid derivatives, which is crucial for the development of novel therapeutics .
Materials Science
Application Summary
In materials science, 5,6-Diphenylmorpholin-2-one is employed in the synthesis of complex alkaloid natural products and biologically important metabolites .
Methods of Application
The compound provides a versatile template for C-C bond-forming processes, enabling the construction of structurally diverse amino acids and facilitating asymmetric [1,3] dipolar cycloaddition reactions .
Results and Outcomes
The methodologies developed using this compound have led to the creation of densely functionalized pyrrolidines and other complex structures with high optical purity .
Pharmacology
Application Summary
Pharmacologically, 5,6-Diphenylmorpholin-2-one is instrumental in the synthesis of potent and selective thrombin inhibitors, contributing to advancements in anticoagulant therapies .
Methods of Application
The compound’s morpholinone template is alkylated with various agents to produce intermediates that are further processed into active pharmacological agents .
Results and Outcomes
Research utilizing this compound has led to the development of new series of thrombin inhibitors, showcasing its potential in creating effective anticoagulant drugs .
Biochemistry
Application Summary
In biochemistry, 5,6-Diphenylmorpholin-2-one aids in the study of protein structures and functions, particularly in the synthesis of stabilized α-helices of BCL-2 domains .
Methods of Application
The compound is used to create non-natural amino acids for peptide stapling, which is crucial for the structural assessment of proteins and their interactions .
Results and Outcomes
The synthesized peptides exhibit high-affinity target binding and protease resistance, which are significant for understanding and manipulating biological pathways .
Environmental Science
Application Summary
While direct applications in environmental science are not explicitly documented, the synthesis and use of 5,6-Diphenylmorpholin-2-one in other fields indirectly contribute to environmental research by providing insights into natural product synthesis and biodegradation processes .
Methods of Application
The compound’s role in synthesizing complex natural products can inform environmental scientists on the biodegradation pathways of similar structures in nature .
Results and Outcomes
Understanding these pathways can lead to the development of environmentally friendly synthetic methods and the discovery of new biodegradable materials .
This analysis provides a detailed overview of the diverse applications of 5,6-Diphenylmorpholin-2-one across various scientific disciplines, highlighting its significance in research and development.
Organic Synthesis
Application Summary
5,6-Diphenylmorpholin-2-one is a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures found in natural products and pharmaceuticals .
Methods of Application
The compound is used as a chiral auxiliary in asymmetric synthesis. It can undergo various transformations, including alkylation, cycloaddition, and trans-homologation, to yield a wide range of amino acid derivatives .
Results and Outcomes
The versatility of 5,6-Diphenylmorpholin-2-one in organic synthesis allows for the preparation of compounds with high optical purity, which is essential for the pharmaceutical industry .
Analytical Chemistry
Application Summary
In analytical chemistry, 5,6-Diphenylmorpholin-2-one can be used as a standard or reference compound in chromatographic analysis to determine the presence of similar compounds in mixtures .
Methods of Application
The compound’s unique chemical signature allows it to be identified and quantified using techniques like HPLC or GC-MS, providing a benchmark for comparison .
Results and Outcomes
Using 5,6-Diphenylmorpholin-2-one as a reference standard helps in achieving accurate and reliable analytical results, which is crucial for quality control in various industries .
Chemical Education
Application Summary
This compound serves as an excellent example in chemical education for demonstrating principles of asymmetric synthesis and chiral auxiliaries .
Methods of Application
Educators use 5,6-Diphenylmorpholin-2-one to illustrate synthetic pathways, reaction mechanisms, and the importance of chirality in chemical compounds .
Results and Outcomes
Students gain a deeper understanding of organic chemistry and are better prepared for advanced studies or careers in chemical research .
Life Sciences
Application Summary
In life sciences, 5,6-Diphenylmorpholin-2-one is used in the synthesis of bioactive molecules that can interact with biological systems, aiding in the study of cellular processes .
Methods of Application
The compound is incorporated into larger molecules that mimic the structure of natural ligands, allowing researchers to probe and manipulate biological receptors .
Results and Outcomes
The application of 5,6-Diphenylmorpholin-2-one in life sciences contributes to the discovery of new drugs and therapeutic agents .
Environmental Chemistry
Application Summary
5,6-Diphenylmorpholin-2-one can be used to study the environmental fate of similar organic compounds, particularly their degradation and persistence .
Methods of Application
The compound is subjected to various environmental conditions to observe its stability and degradation products, which can inform pollution control strategies .
Results and Outcomes
Insights gained from these studies help in understanding the environmental impact of organic pollutants and in developing more sustainable chemical practices .
Nanotechnology
Application Summary
In nanotechnology, 5,6-Diphenylmorpholin-2-one can be utilized in the design and synthesis of organic nanostructures with potential applications in electronics and materials science .
Methods of Application
The compound’s ability to form stable, well-defined structures makes it suitable for creating nanoscale materials with specific properties .
Results and Outcomes
Research in this area could lead to the development of new materials with unique electrical, optical, or mechanical properties for use in advanced technologies .
These additional applications demonstrate the broad utility of 5,6-Diphenylmorpholin-2-one in various scientific disciplines, underscoring its importance as a versatile tool in research and development.
Anticoagulant Research
Application Summary
Recent studies have focused on the design and synthesis of new hybrid derivatives of 5,6-Diphenylmorpholin-2-one as potential dual inhibitors of blood coagulation factors Xa and XIa .
Methods of Application
The compounds combine fragments of pyrroloquinolinone and thiazole, connected through a hydrazine linker. The synthesis involves the reaction of 5,6-dihydropyrroloquinoline-1,2-diones with thiosemicarbazide to give hydrazinocarbothioamides, which are then reacted with DMAD .
Results and Outcomes
The resulting hybrid molecules show promise as dual inhibitors, potentially offering a new approach to anticoagulant therapy .
Chiral Pharmaceutical Analogs
Application Summary
5,6-Diphenylmorpholin-2-one is used in the analysis of optically active media, particularly in the study of chiral pharmaceutical analogs .
Methods of Application
Enantioselective Raman Spectroscopy (esR) is employed to investigate the compound’s properties when diluted in solvents like dimethyl sulfoxide (DMSO) .
Results and Outcomes
This application aids in understanding the interaction of chiral molecules with light, which is crucial for the development of new pharmaceuticals .
Molecular Design
Application Summary
The compound serves as a template in molecular design for the synthesis of optically enriched amino acid derivatives, which are essential for various synthetic applications .
Methods of Application
5,6-Diphenylmorpholin-2-one is used as a chiral auxiliary, providing high stereo-induction for new substituents added to the α-carbon .
Results and Outcomes
This method remains highly selective and practical for preparing research quantities of unusual or rare amino acid derivatives .
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6-diphenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOSIZJPSDSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633390 | |
| Record name | 5,6-Diphenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenylmorpholin-2-one | |
CAS RN |
19180-79-1 | |
| Record name | 5,6-Diphenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



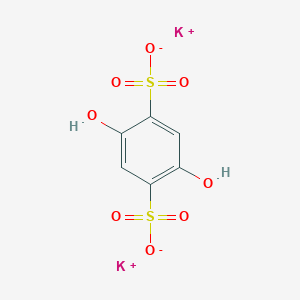
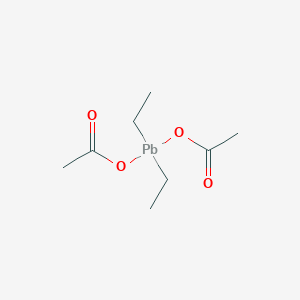

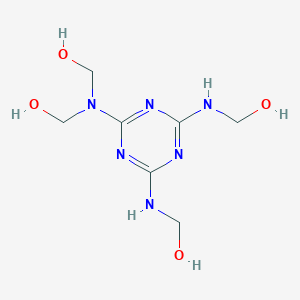
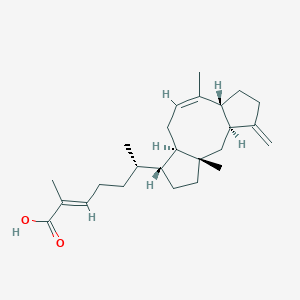
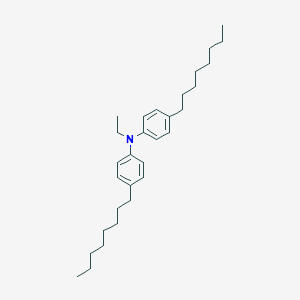
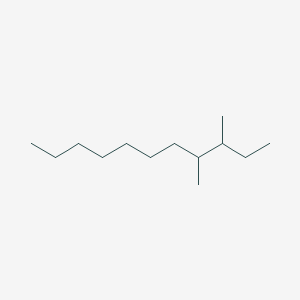

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)
